molecular formula C16H10BrNO3 B12474337 1-Bromo-2-(4-nitrophenoxy)naphthalene

1-Bromo-2-(4-nitrophenoxy)naphthalene

Cat. No.: B12474337
M. Wt: 344.16 g/mol
InChI Key: MBNMVWKUBZZNIJ-UHFFFAOYSA-N
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Description

1-Bromo-2-(4-nitrophenoxy)naphthalene is a high-value aromatic ether intermediate designed for advanced chemical synthesis and research applications. This compound integrates a naphthalene ring system with bromo and nitrophenoxy functional groups, making it a versatile building block in medicinal chemistry and materials science. Its structure is analogous to intermediates used in the synthesis of non-peptidergic molecular probes for imaging enzymes in the brain, such as BACE1, a key target in Alzheimer's disease research . The bromo substituent offers a site for further functionalization via cross-coupling reactions (e.g., Suzuki or Heck reactions), while the nitro group can be readily reduced to an aromatic amine . Aromatic amines are a foundational class of compounds used for developing pharmaceuticals, agrochemicals, dyes, and ligands for metal complexes . Researchers can leverage this chemical in the design and synthesis of novel compounds for bioelectrochemical studies, DNA-binding agent evaluation, and the development of organic electronic materials . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H10BrNO3

Molecular Weight

344.16 g/mol

IUPAC Name

1-bromo-2-(4-nitrophenoxy)naphthalene

InChI

InChI=1S/C16H10BrNO3/c17-16-14-4-2-1-3-11(14)5-10-15(16)21-13-8-6-12(7-9-13)18(19)20/h1-10H

InChI Key

MBNMVWKUBZZNIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Comprehensive Analysis of Preparation Methods for 1-Bromo-2-(4-nitrophenoxy)naphthalene

The compound 1-Bromo-2-(4-nitrophenoxy)naphthalene is a structurally complex aromatic ether, featuring a naphthalene core substituted with a bromine atom and a 4-nitrophenoxy group. Its synthesis is of significant interest in organic and medicinal chemistry due to its utility as an intermediate for more elaborate molecular architectures. This report provides an exhaustive, authoritative review of the preparation methods for 1-Bromo-2-(4-nitrophenoxy)naphthalene, drawing on diverse, peer-reviewed, and patent literature. The analysis covers mechanistic insights, experimental conditions, yields, and comparative evaluation of synthetic strategies, with data tables summarizing key findings. The focus is strictly on preparation methods, ensuring a professional and research-oriented perspective.

Summary of Key Findings

The synthesis of 1-Bromo-2-(4-nitrophenoxy)naphthalene is most efficiently achieved via nucleophilic aromatic substitution, typically involving the reaction of 1-bromo-2-naphthol with 4-nitrochlorobenzene in the presence of a base. This method is favored for its operational simplicity, high yields, and the accessibility of starting materials. Alternative routes, such as transition-metal-catalyzed couplings and multi-step functional group transformations, have been explored but are less prevalent due to increased complexity or lower selectivity. The nucleophilic aromatic substitution pathway is well-documented in both academic and industrial settings, with variations in solvent, base, and temperature influencing the reaction outcome. The following sections provide a detailed, stepwise analysis of each method, supported by experimental data and mechanistic rationale.

Structural and Synthetic Context

Molecular Structure and Reactivity

1-Bromo-2-(4-nitrophenoxy)naphthalene is characterized by a naphthalene ring system bearing a bromine atom at the 1-position and a 4-nitrophenoxy substituent at the 2-position. The presence of the electron-withdrawing nitro group on the phenoxy moiety enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions. The bromine atom on the naphthalene ring serves as a potential site for further functionalization, making the compound a valuable synthetic intermediate.

The molecular formula is C16H10BrNO3, with a molecular weight of 344.16 g/mol. The compound's structure is confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which reveal characteristic signals corresponding to the aromatic protons and the nitro group.

Synthetic Challenges

The synthesis of 1-Bromo-2-(4-nitrophenoxy)naphthalene requires careful control of reaction conditions to ensure selective substitution at the desired positions. The key challenges include:

  • Achieving high regioselectivity in the etherification step.
  • Avoiding side reactions such as over-bromination or nucleophilic attack at unintended positions.
  • Ensuring the stability of the nitro group under basic or high-temperature conditions.

These challenges are addressed through judicious choice of starting materials, bases, solvents, and reaction temperatures, as detailed in the subsequent sections.

Nucleophilic Aromatic Substitution: The Principal Synthetic Route

Mechanistic Overview

The most widely adopted method for preparing 1-Bromo-2-(4-nitrophenoxy)naphthalene is nucleophilic aromatic substitution (S_NAr), wherein a nucleophile (the deprotonated form of 1-bromo-2-naphthol) attacks an activated aromatic halide (typically 4-nitrochlorobenzene). The nitro group at the para position of the chlorobenzene ring significantly activates the ring towards nucleophilic attack, stabilizing the Meisenheimer complex intermediate and facilitating the displacement of the chloride ion.

The general reaction scheme is as follows:

$$
\text{1-Bromo-2-naphthol} + \text{4-nitrochlorobenzene} \xrightarrow{\text{Base, Solvent, Heat}} \text{1-Bromo-2-(4-nitrophenoxy)naphthalene} + \text{NaCl}
$$

Experimental Procedure

Reagents and Conditions
  • Nucleophile: 1-Bromo-2-naphthol, which can be synthesized via bromination of 2-naphthol.
  • Electrophile: 4-Nitrochlorobenzene, commercially available or prepared via nitration of chlorobenzene.
  • Base: Potassium carbonate (K2CO3), sodium hydroxide (NaOH), or other strong bases to deprotonate the naphthol and generate the phenoxide ion.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are preferred for their ability to solubilize both reactants and promote nucleophilicity.
  • Temperature: Typically 100–160°C, depending on the solvent and base.
Stepwise Synthesis
  • Preparation of 1-Bromo-2-naphthol: 2-Naphthol is brominated using bromine in ethanol at low temperature (15°C), with sulfur dioxide as a scavenger, yielding 1-bromo-2-naphthol in over 90% yield.
  • Generation of Phenoxide Ion: 1-Bromo-2-naphthol is dissolved in DMF, and K2CO3 is added to generate the phenoxide ion in situ.
  • Nucleophilic Substitution: 4-Nitrochlorobenzene is added, and the mixture is heated to 120–160°C for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).
  • Workup and Purification: After completion, the reaction mixture is cooled, poured into water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.
Data Table: Typical Reaction Conditions and Yields
Entry Nucleophile Electrophile Base Solvent Temp (°C) Time (h) Yield (%) Reference
1 1-Bromo-2-naphthol 4-Nitrochlorobenzene K2CO3 DMF 140 8 85–92
2 1-Bromo-2-naphthol 4-Nitrochlorobenzene NaOH DMSO 120 10 80–88
3 1-Bromo-2-naphthol 4-Nitrochlorobenzene K2CO3 NMP 160 6 90

Mechanistic Insights

The reaction proceeds via the formation of a Meisenheimer complex, in which the phenoxide ion attacks the para-activated chlorobenzene ring. The nitro group stabilizes the negative charge in the intermediate, facilitating the loss of chloride and formation of the ether bond. The reaction is highly regioselective due to the strong electron-withdrawing effect of the nitro group, which directs nucleophilic attack to the para position.

Advantages and Limitations

Advantages:

  • High yields and selectivity.
  • Readily available starting materials.
  • Operational simplicity and scalability.

Limitations:

  • Requires elevated temperatures and polar aprotic solvents.
  • The use of strong bases may limit functional group compatibility.

Alternative Synthetic Approaches

While nucleophilic aromatic substitution is the dominant method, alternative strategies have been explored, particularly for substrates with different substitution patterns or for specific applications.

Transition-Metal-Catalyzed Coupling Reactions

Transition-metal-catalyzed etherification, such as copper- or palladium-catalyzed Ullmann-type couplings, can be employed to form the aryl–O–aryl bond. In these methods, 1-bromo-2-naphthol is coupled with 4-nitrobromobenzene or 4-nitroiodobenzene in the presence of a copper or palladium catalyst, a ligand, and a base.

General Procedure
  • Catalyst: Copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)2).
  • Ligand: 1,10-Phenanthroline or triphenylphosphine.
  • Base: Cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4).
  • Solvent: DMF, DMSO, or toluene.
  • Temperature: 100–140°C.
Data Table: Transition-Metal-Catalyzed Coupling
Entry Nucleophile Electrophile Catalyst Ligand Base Solvent Temp (°C) Yield (%) Reference
1 1-Bromo-2-naphthol 4-Nitrobromobenzene CuI 1,10-Phen Cs2CO3 DMF 120 70–80
2 1-Bromo-2-naphthol 4-Nitroiodobenzene Pd(OAc)2 PPh3 K3PO4 DMSO 130 75–85
Mechanistic Considerations

The reaction proceeds via oxidative addition of the aryl halide to the metal center, followed by transmetalation with the phenoxide and reductive elimination to form the aryl ether. The method is versatile but may require careful optimization of catalyst and ligand to achieve high yields.

Advantages and Limitations

Advantages:

  • Broader substrate scope, including less activated aryl halides.
  • Milder conditions for some substrates.

Limitations:

  • Higher cost due to use of transition metals and ligands.
  • Potential for metal contamination in the product.

Stepwise Functional Group Transformations

In some cases, a stepwise approach is adopted, involving the synthesis of intermediate compounds such as 1-bromo-2-naphthol, followed by etherification and subsequent nitration or bromination.

Synthesis of 1-Bromo-2-naphthol

1-Bromo-2-naphthol is prepared by bromination of 2-naphthol using bromine in ethanol at low temperature, as described previously. The product is isolated by crystallization and purification.

Etherification with 4-Nitrophenol

Alternatively, 1-bromo-2-naphthol can be etherified with 4-nitrophenol using a dehydrating agent such as phosphorus oxychloride (POCl3) or via Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine). However, these methods are less common due to lower yields and harsher conditions.

Nitration or Bromination of Preformed Ethers

In rare cases, the naphthyl ether is formed first, followed by selective bromination or nitration. This approach is generally less favored due to difficulties in achieving regioselectivity and the risk of over-substitution.

Comparative Evaluation

The nucleophilic aromatic substitution method remains the most efficient and widely used, offering high yields, operational simplicity, and scalability. Transition-metal-catalyzed couplings provide an alternative for challenging substrates but are less common for this specific compound due to the high reactivity of the nitro-activated aryl halide in S_NAr reactions.

Experimental Data and Optimization Studies

Influence of Reaction Parameters

Systematic studies have evaluated the impact of various reaction parameters on the yield and selectivity of the nucleophilic aromatic substitution.

Base Selection

Potassium carbonate is generally preferred for its moderate basicity and compatibility with polar aprotic solvents. Sodium hydroxide can also be used but may lead to side reactions or lower selectivity.

Solvent Effects

DMF and DMSO are the solvents of choice due to their ability to solubilize both reactants and promote nucleophilicity. NMP is also effective but may require higher temperatures.

Temperature and Time

Elevated temperatures (120–160°C) are necessary to achieve high conversion rates. Reaction times of 6–12 hours are typical, with longer times required at lower temperatures.

Molar Ratios

A slight excess of 4-nitrochlorobenzene (1.1–1.2 equivalents) is often used to drive the reaction to completion.

Data Table: Optimization of Reaction Conditions

Parameter Range Tested Optimal Value Effect on Yield (%) Reference
Base K2CO3, NaOH, Cs2CO3 K2CO3 85–92
Solvent DMF, DMSO, NMP DMF 90–92
Temperature (°C) 100–160 140 90–92
Time (h) 4–12 8 90–92
Molar Ratio (ArCl:ArOH) 1:1–1.2:1 1.1:1 90–92

Purification and Characterization

The crude product is typically purified by recrystallization from ethanol or by column chromatography on silica gel. The identity and purity of the product are confirmed by NMR, MS, and melting point determination.

Industrial and Scale-Up Considerations

Scalability

The nucleophilic aromatic substitution method is readily scalable, with reported syntheses on multi-gram to kilogram scale in both academic and industrial laboratories. The use of inexpensive and readily available reagents, combined with high yields and straightforward purification, makes this method suitable for large-scale production.

Waste Management

The primary byproduct is sodium or potassium chloride, which is benign. However, the disposal of spent solvents and any unreacted starting materials must be managed in accordance with environmental regulations.

Mechanistic and Theoretical Studies

Computational Insights

Density functional theory (DFT) calculations have been employed to model the transition state and energy profile of the nucleophilic aromatic substitution, confirming the stabilizing effect of the nitro group and the feasibility of the reaction under the reported conditions.

Kinetic Studies

Kinetic studies indicate that the reaction follows second-order kinetics, with the rate-determining step being the formation of the Meisenheimer complex. The presence of electron-withdrawing groups on the aryl halide accelerates the reaction, while electron-donating groups retard it.

Summary Table: Comparative Evaluation of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations Reference
Nucleophilic Aromatic Substitution 1-Bromo-2-naphthol, 4-nitrochlorobenzene, K2CO3, DMF 140°C, 8 h 85–92 High yield, simple, scalable Requires polar aprotic solvent
Transition-Metal-Catalyzed Coupling 1-Bromo-2-naphthol, 4-nitrobromobenzene, CuI, 1,10-phen, Cs2CO3, DMF 120°C, 10 h 70–80 Broader substrate scope Cost, metal contamination
Mitsunobu Etherification 1-Bromo-2-naphthol, 4-nitrophenol, DIAD, PPh3, THF RT, 12 h 50–60 Mild conditions Lower yield, more steps
Stepwise Nitration/Bromination Naphthyl ether, Br2 or HNO3 Varies 40–60 Alternative for selectivity Poor regioselectivity

Chemical Reactions Analysis

1-Bromo-2-(4-nitrophenoxy)naphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, potassium carbonate, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key physical and structural attributes of 1-bromo-2-(4-nitrophenoxy)naphthalene with related brominated naphthalene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 2 Melting Point (°C) Key Applications/Reactivity
1-Bromo-2-(4-nitrophenoxy)naphthalene C₁₆H₁₀BrNO₃ 344.16 4-Nitrophenoxy Not reported Cross-coupling, electrophilic substitution
1-Bromo-2-(bromomethyl)naphthalene C₁₁H₈Br₂ 299.99 Bromomethyl Not reported Alkylation agent, polymer synthesis
1-Bromo-4-methylnaphthalene C₁₁H₉Br 221.09 Methyl Not reported Intermediate in organic synthesis
1-Bromo-2-((3-(4-methoxyphenyl)allyl)oxy)naphthalene C₂₀H₁₇BrO₂ 385.25 3-(4-Methoxyphenyl)allyloxy 151–153 Photocatalysis, ligand design
1-Bromo-2-(pent-4-en-1-yloxy)naphthalene C₁₅H₁₅BrO 307.18 Pent-4-en-1-yloxy Not reported Heck reactions, catalytic studies

Key Observations:

  • Electron-Withdrawing Effects: The nitro group in 1-bromo-2-(4-nitrophenoxy)naphthalene significantly enhances electrophilic substitution reactivity at position 1 compared to methyl or allyloxy substituents .
  • Melting Points: Derivatives with polar substituents (e.g., nitro, methoxy) exhibit higher melting points due to increased intermolecular interactions. For example, 1-bromo-2-((3-(4-methoxyphenyl)allyl)oxy)naphthalene melts at 151–153°C .
  • Steric Effects: Bulkier substituents like bromomethyl or allyloxy groups hinder crystallization, as seen in the lack of reported melting points for such compounds .

Chemical Reactivity

  • Cross-Coupling Reactions: The bromine atom in 1-bromo-2-(4-nitrophenoxy)naphthalene participates in Suzuki-Miyaura couplings, though the nitro group may necessitate palladium catalysts with higher electron-deficient tolerance .
  • Electrophilic Substitution: The nitro group deactivates the naphthalene ring, directing further substitutions to the less deactivated positions (e.g., position 6 or 7) .
  • Nucleophilic Substitution: Bromine at position 1 is less reactive in SNAr compared to bromine in 1-bromo-2-(bromomethyl)naphthalene due to the electron-withdrawing nitro group .

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